molecular formula C13H24N2O5 B2494664 (2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid CAS No. 53481-49-5

(2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid

Cat. No. B2494664
CAS RN: 53481-49-5
M. Wt: 288.344
InChI Key: SNKREAYNFLPVKN-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar structured compounds involves multi-step processes including resolution of amino acids, esterification, and specific reactions to introduce or modify functional groups. For instance, amino acids such as L-2-Amino-5-arylpentanoic acids are synthesized through procedures that involve hydrolysis, decarboxylation, and acylase resolution, demonstrating complex synthetic routes that could be analogous to the synthesis of our compound of interest (Shimohigashi et al., 1976).

Molecular Structure Analysis

Molecular structure analysis, particularly through techniques like X-ray crystallography, provides insights into the stereochemistry and molecular arrangement. A study revealed the diastereoisomeric nature of a compound closely related to our compound of interest, showcasing the significance of molecular structure analysis in understanding compound properties and interactions (Yajima et al., 2009).

Chemical Reactions and Properties

The compound’s functionality suggests it may undergo reactions typical for amino acids and esters, including amide formation, ester hydrolysis, and reactions involving its side chain. Research on dipeptides and their characterizations by spectroscopy and theoretical calculations can provide insights into the types of chemical reactions and properties expected for similar compounds (Leyton et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding how a compound can be manipulated and used in various applications. The study of polymorphs of closely related compounds, like (2S,3S)-2-amino-3-methylpentanoic acid, highlights the importance of physical properties in the compound's applications and handling (Curland et al., 2018).

Scientific Research Applications

Synthetic Methodologies

The compound has been utilized in the synthesis of L-forms of amino acids, which are constituent parts of toxins such as AM-toxins. For instance, procedures without harsh acid treatments have been developed for the synthesis and resolution of amino acids related to the structure , demonstrating its utility in creating biologically relevant molecules (Shimohigashi, Lee, & Izumiya, 1976). Moreover, it has been involved in the development of new boronates from 2,4-pentanedione derived ligands, indicating its relevance in creating compounds with potential catalytic or material applications (Sánchez et al., 2004).

Biochemical Applications

This compound's derivatives have been studied for their solvation descriptors, offering insights into their interactions with solvents and potential for pharmaceutical solubility improvements. Such studies are crucial for understanding the physical chemistry of bioactive molecules and improving drug formulation (Abraham & Acree, 2019). Additionally, amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized for their in vitro cytotoxicity, pointing towards applications in cancer research and therapy (Basu Baul et al., 2009).

Material Science and Catalysis

The compound and its derivatives have been used in the synthesis of iridium-catalyzed aminations, providing routes to β-amino ketoxime and N-heteroaryl ethanamine derivatives, which are valuable in organic synthesis and potential pharmaceuticals (Tao et al., 2018). These methodologies highlight the compound's role in catalysis and the development of novel synthetic pathways.

Analytical and Structural Chemistry

Its structural analogs have been analyzed for their properties in diastereoisomeric forms, providing insights into molecular interactions, stability, and potential for separating enantiomers, which is crucial in the pharmaceutical industry (Yajima et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological context in which this compound is used. As an amino acid derivative, it might be involved in protein synthesis or other metabolic pathways .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. It’s always important to handle chemical compounds with care and use appropriate personal protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. It could potentially be used in pharmaceuticals, chemical synthesis, or materials science .

properties

IUPAC Name

(2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-6-8(2)10(11(17)18)15-9(16)7-14-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,19)(H,15,16)(H,17,18)/t8-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKREAYNFLPVKN-WPRPVWTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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